molecular formula C15H13Cl2NO3S2 B2375904 (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 1261158-86-4

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2375904
CAS No.: 1261158-86-4
M. Wt: 390.29
InChI Key: GVWMZTLFUNPRTG-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid, also known as DCP-LA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of gene expression, modulation of neurotransmitter release, and inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, one limitation is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on (Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Additionally, research is needed to explore its potential applications in other areas, such as cancer and cardiovascular disease.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.

Synthesis Methods

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid can be synthesized through a multistep process involving the condensation of 2,4-dichlorobenzaldehyde with cysteine, followed by cyclization and subsequent reaction with pentanoic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

(Z)-2-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S2/c1-2-3-11(14(20)21)18-13(19)12(23-15(18)22)6-8-4-5-9(16)7-10(8)17/h4-7,11H,2-3H2,1H3,(H,20,21)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWMZTLFUNPRTG-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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